molecular formula C7H11ClN2O2 B2657890 1-Isopropyl-1H-imidazole-5-carboxylic acid hydrochloride CAS No. 2230802-98-7

1-Isopropyl-1H-imidazole-5-carboxylic acid hydrochloride

Cat. No. B2657890
CAS RN: 2230802-98-7
M. Wt: 190.63
InChI Key: IDCIBHBGTJDZJJ-UHFFFAOYSA-N
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Description

“1-Isopropyl-1H-imidazole-5-carboxylic acid hydrochloride” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1, 3-diazole . It is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole compounds can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . A simple and efficient approach allows the preparation of biologically active 2,4 (5)-diarylimidazoles by parallel synthesis . The formation of 2-aroyl-4 (5)-arylimidazoles as side products strongly depends on the reaction conditions employed .


Chemical Reactions Analysis

Imidazole compounds are known for their broad range of chemical and biological properties . They have become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .

Scientific Research Applications

CO2 Capture and Sequestration

A study discusses the synthesis of a room temperature ionic liquid from 1-butyl imidazole for CO2 capture. This ionic liquid reacts reversibly with CO2, sequestering the gas as a carbamate salt. Its efficiency for CO2 capture is comparable to commercial amine sequestering reagents, offering a nonvolatile and water-independent solution for CO2 sequestration (Bates et al., 2002).

Synthesis of NS5A Inhibitors

Research on the continuous production of 1H-4-substituted imidazoles, crucial for the synthesis of NS5A inhibitors like Daclatasvir, highlights the role of high-temperature/high-pressure continuous flow synthesis. This process facilitates the generation of α-acyloxy ketone from α-bromoacetophenones and carboxylic acids, leading to efficient and environmentally friendly production of these significant pharmaceutical compounds (Carneiro et al., 2015).

Angiotensin II Receptor Antagonists

A series of imidazole-5-carboxylic acids were prepared to evaluate their antagonistic activities toward the angiotensin II receptor. This research provided insights into the development of nonpeptide angiotensin II receptor antagonists, contributing to hypertension treatment strategies (Yanagisawa et al., 1996).

Luminescence Sensing and Metal-Organic Frameworks (MOFs)

Two novel lanthanide(III)-organic frameworks were synthesized using dimethylphenyl imidazole dicarboxylate, showing potential as fluorescence sensors for benzaldehyde-based derivatives. These findings illustrate the application of imidazole derivatives in developing advanced materials for chemical sensing (Shi et al., 2015).

properties

IUPAC Name

3-propan-2-ylimidazole-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c1-5(2)9-4-8-3-6(9)7(10)11;/h3-5H,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCIBHBGTJDZJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC=C1C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropyl-1H-imidazole-5-carboxylic acid hydrochloride

CAS RN

2230802-98-7
Record name 1-(propan-2-yl)-1H-imidazole-5-carboxylic acid hydrochloride
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